1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one
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Overview
Description
1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one is an organic compound with the molecular formula C14H18O. It is a cyclopropyl ketone derivative, characterized by the presence of a cyclopropyl ring attached to a phenyl group substituted with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-isopropylbenzyl chloride with ethyl diazoacetate in the presence of a catalyst such as rhodium(II) acetate. The reaction proceeds through the formation of a cyclopropyl intermediate, which is then hydrolyzed to yield the desired ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one involves its interaction with specific molecular targets. The cyclopropyl ring and ketone group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-{2-[4-(methyl)phenyl]cyclopropyl}ethan-1-one: Similar structure but with a methyl group instead of an isopropyl group.
1-{2-[4-(ethyl)phenyl]cyclopropyl}ethan-1-one: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-9(2)11-4-6-12(7-5-11)14-8-13(14)10(3)15/h4-7,9,13-14H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVWQSMZRMJYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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